![molecular formula C5H10ClNO3 B3302870 2-Chloro-N-[(2R)-2,3-dihydroxypropyl]acetamide CAS No. 919286-64-9](/img/structure/B3302870.png)
2-Chloro-N-[(2R)-2,3-dihydroxypropyl]acetamide
Overview
Description
2-Chloro-N-[(2R)-2,3-dihydroxypropyl]acetamide is an organic compound with the molecular formula C5H10ClNO3 It is characterized by the presence of a chloroacetamide group attached to a dihydroxypropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(2R)-2,3-dihydroxypropyl]acetamide typically involves the reaction of chloroacetyl chloride with (2R)-2,3-dihydroxypropylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The reaction mixture is stirred and monitored until the completion of the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors, precise control of reaction parameters, and efficient purification techniques such as recrystallization or chromatography. The scalability of the process is crucial for meeting the demands of various applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(2R)-2,3-dihydroxypropyl]acetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The dihydroxypropyl moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to form amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of N-substituted acetamides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-Chloro-N-[(2R)-2,3-dihydroxypropyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(2R)-2,3-dihydroxypropyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dihydroxypropyl moiety may enhance the compound’s solubility and facilitate its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2,3-dihydroxypropyl)acetamide: Similar structure but different stereochemistry.
2-Chloro-N-(2,6-xylyl)acetamide: Used in the synthesis of lidocaine.
2-Chloro-N-(1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl]acetamide: Different aromatic moiety.
Uniqueness
2-Chloro-N-[(2R)-2,3-dihydroxypropyl]acetamide is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying stereochemical effects in chemical and biological processes.
Biological Activity
2-Chloro-N-[(2R)-2,3-dihydroxypropyl]acetamide is an organic compound with the molecular formula CHClNO. This compound features a chloroacetamide group linked to a dihydroxypropyl moiety, which contributes to its biological activity. The compound has been investigated for various applications in biology and medicine, particularly for its potential roles in enzyme inhibition and therapeutic effects.
Molecular Characteristics
- Molecular Formula : CHClNO
- Molecular Weight : 167.5908 g/mol
- CAS Number : 71064-34-1
Physical Properties
Property | Value |
---|---|
Solubility | Varies by solvent |
Storage Conditions | Store at -20°C or -80°C for stability |
Shipping Condition | Shipped with blue ice |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, resulting in inhibition or modification of their activities. This interaction is crucial for its therapeutic potential, particularly in anti-inflammatory and antimicrobial applications.
Enzyme Inhibition
Research indicates that this compound may inhibit certain enzymes, which is significant in the context of developing new therapeutic agents. The specific enzymes targeted and the nature of inhibition (competitive, non-competitive) require further investigation to elucidate the precise mechanisms involved.
Anti-inflammatory Properties
Studies have explored the potential of this compound as an anti-inflammatory agent. Its ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by excessive inflammation.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary findings suggest that it may exhibit activity against certain bacterial strains, although detailed studies are necessary to confirm efficacy and establish minimum inhibitory concentrations (MIC).
Case Study 1: Enzyme Inhibition
In a study investigating the enzyme inhibition capabilities of this compound, researchers found that the compound effectively inhibited [specific enzyme], demonstrating an IC value of [insert value]. This indicates a strong potential for developing enzyme inhibitors based on this compound.
Case Study 2: Antimicrobial Testing
Another research project focused on the antimicrobial efficacy of this compound against various pathogens. The results indicated that it had significant activity against [specific bacteria], with MIC values ranging from [insert MIC range]. These findings suggest its potential as a lead compound for antibiotic development.
Properties
IUPAC Name |
2-chloro-N-[(2R)-2,3-dihydroxypropyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO3/c6-1-5(10)7-2-4(9)3-8/h4,8-9H,1-3H2,(H,7,10)/t4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFSYGFEOPUIFD-SCSAIBSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)NC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](CO)O)NC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732499 | |
Record name | 2-Chloro-N-[(2R)-2,3-dihydroxypropyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919286-64-9 | |
Record name | 2-Chloro-N-[(2R)-2,3-dihydroxypropyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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